molecular formula C8H11NO3 B2726883 7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid CAS No. 2365419-04-9

7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid

Cat. No.: B2726883
CAS No.: 2365419-04-9
M. Wt: 169.18
InChI Key: DLCCQMXXJFHIAM-UHFFFAOYSA-N
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Description

7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid ( 2365419-04-9) is a spirocyclic compound with the molecular formula C 8 H 11 NO 3 and a molecular weight of 169.18 g/mol . This chemical features a unique spiro[3.4]octane core, a structure of high interest in modern medicinal chemistry . Spirocyclic scaffolds are valued for their three-dimensionality and ability to impart favorable physicochemical properties to molecules, which can lead to improved solubility, metabolic stability, and binding affinity when exploring chemical space for drug discovery . A specific derivative of this spirocyclic scaffold has been identified in patent literature as a key intermediate in the synthesis of pyrazolopyridine derivatives, which are investigated as potent phosphodiesterase (PDE) inhibitors for potential application in inflammatory diseases and central nervous system disorders . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5-2-8(12-9-5)3-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCCQMXXJFHIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2(C1)CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid typically involves the annulation of a cyclopentane ring with a four-membered ring. One common approach utilizes readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of organic solvents such as toluene and bases like sodium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of similar spiro compounds suggests that large-scale production would involve similar annulation strategies with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a scaffold in drug discovery. Its unique spiro structure enhances binding affinity to specific receptors and enzymes, which is crucial for developing bioactive compounds with pharmacological effects. Notably, preliminary studies suggest its potential role as an inhibitor of KIF18A, a motor protein involved in cell division, which could have implications for cancer therapy by disrupting the proliferation of cancer cells.

Anticancer Activity

Research has indicated that derivatives of 7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7). The mechanism of action is believed to involve interference with critical cellular processes such as apoptosis and cell cycle regulation .

Antimicrobial Properties

The compound's antimicrobial activity has also been investigated, with findings suggesting effectiveness against several bacterial strains. Studies have shown that certain derivatives possess notable antibacterial properties, indicating their potential use in developing new antimicrobial agents .

Case Studies and Research Findings

Study Focus Findings
Study on KIF18A InhibitionCancer TherapyThe compound inhibits KIF18A, potentially disrupting cancer cell proliferation.
Anticancer Activity in MCF-7 CellsBreast CancerSignificant inhibition of MCF-7 cell growth was observed with synthesized derivatives .
Antimicrobial ScreeningBacterial StrainsCertain derivatives showed effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Ongoing Research and Future Directions

Research into the interactions of this compound with biological macromolecules is ongoing. Understanding these interactions is vital for optimizing its efficacy and safety profiles in potential drug formulations. Future studies may focus on:

  • Elucidating the exact mechanisms of action.
  • Exploring additional therapeutic targets.
  • Conducting in vivo studies to assess the pharmacokinetics and toxicity profiles.

Mechanism of Action

The mechanism of action of 7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Research Findings and Implications

  • Spiro vs. Fused Systems : Spiro compounds like the target exhibit conformational rigidity, which may enhance binding specificity in drug design compared to flexible linear analogs. However, fused β-lactams (e.g., cephalosporins) retain superior antibacterial activity due to their β-lactam ring’s reactivity .
  • Synthetic Challenges : Spiroannulation requires precise control of ring closure, as seen in ’s use of diketones and benzothiazol-amines.

Biological Activity

7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid is a spirocyclic compound characterized by its unique bicyclic structure, which incorporates both nitrogen and oxygen atoms. Its molecular formula is C8H11NO3C_8H_{11}NO_3 with a molecular weight of 169.18 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's structure contributes to its reactivity and potential biological activity. The presence of the carboxylic acid functional group enhances its interaction with biological targets, making it a valuable scaffold in drug development. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
CAS Number2365419-04-9
Melting PointNot Available
Boiling PointNot Available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to observed effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases where these enzymes are overactive.
  • Receptor Modulation : It may act as a modulator of receptor activity, influencing cellular signaling pathways.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising applications:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar spirocyclic structures exhibit significant antimicrobial activity. The unique arrangement of atoms in this compound may enhance its effectiveness against various bacterial strains.
  • Anticancer Potential : Similar compounds have shown anticancer properties in vitro, indicating that this compound could also possess such activity through mechanisms that induce apoptosis or inhibit cancer cell proliferation.
  • Neuroprotective Effects : There is emerging evidence suggesting that spirocyclic compounds can exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases.

Case Studies

Several studies have focused on the synthesis and biological evaluation of 7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene derivatives:

  • Synthesis and Antimicrobial Evaluation :
    • A study synthesized various derivatives of spirocyclic compounds, including 7-Methyl-5-oxa-6-azaspiro[3.4]oct-6-ene derivatives, and evaluated their antimicrobial properties against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that some derivatives exhibited significant inhibitory effects compared to standard antibiotics.
  • Anticancer Activity Assessment :
    • Another research project investigated the anticancer potential of spirocyclic compounds in human cancer cell lines (e.g., breast and lung cancer). The findings suggested that certain modifications to the spirocyclic structure enhanced cytotoxicity against cancer cells, highlighting the importance of structural optimization for therapeutic efficacy.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Oxa-6-azaspiro[3.4]octaneSimilar spirocyclic frameworkLacks carboxylic acid functionality
5-Methyl-6-Oxa-spiro[3.4]octaneContains both nitrogen and oxygenDifferent functional groups affecting reactivity

Q & A

Basic: What are the optimal synthetic routes for 7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxylic acid, and what analytical methods confirm its purity and structure?

Methodological Answer:
Synthesis of spirocyclic compounds often involves ring-closing strategies, such as nucleophilic substitution or cycloaddition reactions. For structurally related azaspiro compounds, refluxing precursors in polar solvents (e.g., DMSO) with catalysts has been effective . Post-synthesis, purity is validated via HPLC (>95% purity threshold), while structural confirmation requires:

  • NMR spectroscopy (1H/13C) to verify spirocyclic connectivity and substituent positions.
  • X-ray crystallography to resolve stereochemical ambiguities, as demonstrated for similar spiro scaffolds .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Basic: How does the spirocyclic structure influence the compound’s physicochemical properties, such as solubility and stability?

Methodological Answer:
The spiro architecture imposes conformational rigidity, which can reduce solubility in aqueous media due to limited polar surface area. However, the oxa and aza heteroatoms may enhance hydrogen-bonding potential. Stability under varying conditions should be assessed via:

  • pH-dependent degradation studies (e.g., incubate at pH 1–10, monitor via LC-MS).
  • Thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Light and humidity exposure tests , as recommended in safety data sheets for analogous compounds .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:
Safety protocols align with those for structurally related azaspiro compounds:

  • Personal protective equipment (PPE): Lab coat, nitrile gloves, EN 166-certified safety goggles, and face shields .
  • Ventilation: Use fume hoods for weighing and synthesis steps to minimize inhalation risks.
  • Emergency measures: For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .

Advanced: How can researchers resolve contradictions in bioactivity data for spirocyclic compounds like this compound?

Methodological Answer:
Contradictions may arise from stereochemical impurities or assay variability. Mitigation strategies include:

  • Orthogonal bioassays: Compare results from enzyme inhibition, cell viability, and target-binding assays (e.g., surface plasmon resonance) .
  • Stereochemical validation: Use chiral HPLC or circular dichroism to confirm enantiopurity, as impurities in related compounds alter bioactivity .
  • Metabolic stability testing: Assess if rapid degradation in cell media (vs. buffer) skews activity readings .

Advanced: What experimental designs are optimal for studying the compound’s interactions with biological targets?

Methodological Answer:
For binding studies:

  • X-ray crystallography : Co-crystallize the compound with target proteins to visualize binding modes, as done for analogous spiroheterocycles .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
  • Molecular docking : Use software like AutoDock Vina to predict interaction sites, guided by crystallographic data from related structures .

Advanced: How can synthetic yields be optimized for this spirocyclic compound, and what are common side products?

Methodological Answer:
Yield optimization strategies:

  • Catalyst screening : Test palladium or organocatalysts for ring-closing efficiency.
  • Solvent optimization : Use DMSO or DMF to stabilize transition states, as shown in spiro syntheses .
  • Temperature control : Gradual heating (e.g., reflux at 80–100°C) minimizes side reactions like oxidation.
    Common side products include:
  • Ring-opened analogs : Detectable via LC-MS as higher-molecular-weight species.
  • Diastereomers : Resolved using chiral columns or recrystallization .

Advanced: What methodologies identify degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and oxidative (H2O2) or acidic/alkaline conditions.
  • LC-MS/MS analysis : Compare degradation profiles to untreated samples; identify fragments via m/z ratios.
  • Stability-indicating assays : Validate HPLC methods to separate degradation products, ensuring ≤5% overlap with parent compound peaks .

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